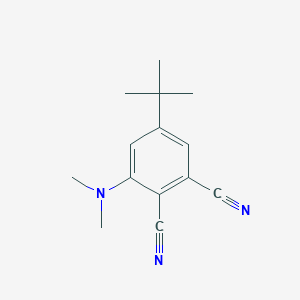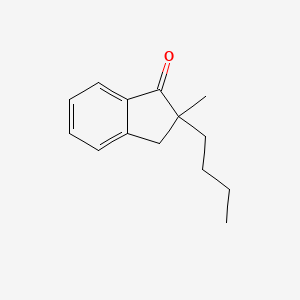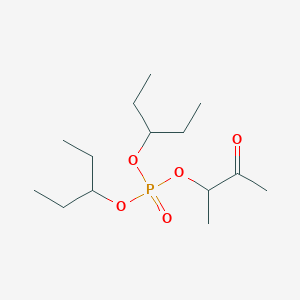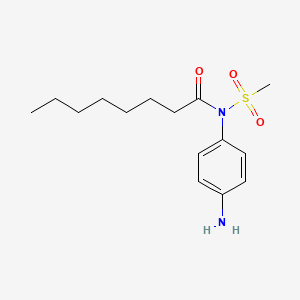
5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro-: is a heterocyclic compound with a unique structure that includes a dioxepin ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a nitrile-containing compound in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may be used in the development of new drugs or as a precursor for bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the dioxepin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2,3-Dihydro-5H-1,4-dioxepine: This compound shares the dioxepin ring structure but lacks the nitrile and chlorine groups.
5H-1,4-Dioxepin, 2,3-dihydro-2,5-dimethyl-: This compound has additional methyl groups, which can affect its reactivity and properties.
Uniqueness: 5H-1,4-Dioxepin-5-carbonitrile, 6-chloro-2,3-dihydro- is unique due to the presence of both a nitrile group and a chlorine atom.
Propiedades
Número CAS |
61207-78-1 |
|---|---|
Fórmula molecular |
C6H6ClNO2 |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
6-chloro-3,5-dihydro-2H-1,4-dioxepine-5-carbonitrile |
InChI |
InChI=1S/C6H6ClNO2/c7-5-4-9-1-2-10-6(5)3-8/h4,6H,1-2H2 |
Clave InChI |
QMQCOMSCONLEIL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(=CO1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





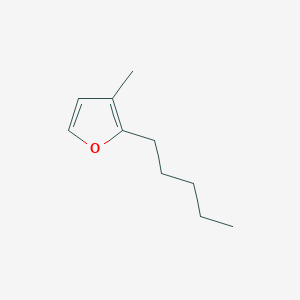

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
